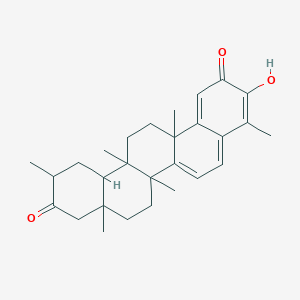

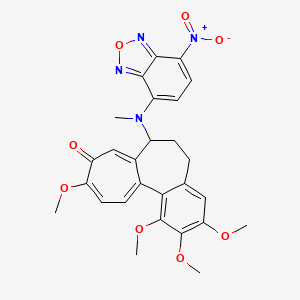

3-Hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

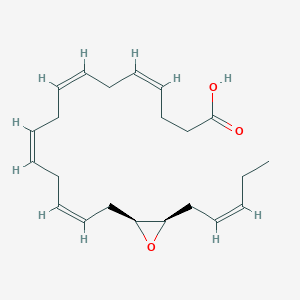

Tingenone is a quinone-methide triterpene isolated from plants of the Celastraceae family, particularly from the genus Maytenus . This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiparasitic properties . Tingenone is known for its potential in treating painful inflammatory diseases and has been a subject of extensive research in pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tingenone can be synthesized through various methods, including the isolation from the root bark of Maytenus chiapensis using chromatographic techniques . The process involves the extraction of the root bark with solvents such as n-hexane and diethyl ether, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, tingenone is typically produced through the extraction of Maytenus species. The extraction process involves the use of solvents like n-hexane and diethyl ether, followed by purification using chromatographic techniques . The industrial production focuses on optimizing the yield and purity of tingenone for its application in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions: Tingenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement of tingenone derivatives to form phenolic analogues . This reaction involves the use of acidic conditions to rearrange the quinone-methide chromophore to phenolic systems .

Common Reagents and Conditions: Common reagents used in the reactions involving tingenone include acids for rearrangement reactions and oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and specific solvent systems to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of tingenone include phenolic analogues and other rearranged compounds . These products often exhibit different biological activities compared to the parent compound, making them valuable for further research and application.

Scientific Research Applications

Tingenone has been extensively studied for its pharmacological potential. It has shown promising results in the treatment of painful inflammatory diseases, such as rheumatoid arthritis, gastritis, ulcers, and gastrointestinal disorders . Additionally, tingenone has demonstrated antinociceptive effects by activating cannabinoid receptors and endocannabinoids . This makes it a potential candidate for developing new analgesic drugs.

In the field of biology, tingenone has been investigated for its cytotoxic effects against various cancer cell lines . Its antibacterial and antifungal properties also make it a valuable compound for developing new antimicrobial agents .

Mechanism of Action

Tingenone exerts its effects primarily through the activation of cannabinoid receptors, particularly the CB2 receptor . This activation leads to antinociceptive effects, which are mediated by the opioidergic pathway . The compound’s mechanism of action involves the inhibition of prostaglandin E2-induced hyperalgesia, resulting in reduced pain perception .

Comparison with Similar Compounds

Tingenone is part of a group of quinone-methide triterpenes, which include compounds like pristimerin and isopristimerol . These compounds share similar structural features and biological activities. tingenone is unique in its specific activation of cannabinoid receptors and its potent antinociceptive effects .

List of Similar Compounds:- Pristimerin

- Isopristimerol

- Xuxuarines

- Cangorosin B

Tingenone’s distinct mechanism of action and its diverse biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula |

C28H36O3 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |

InChI |

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3 |

InChI Key |

WSTYNZDAOAEEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)